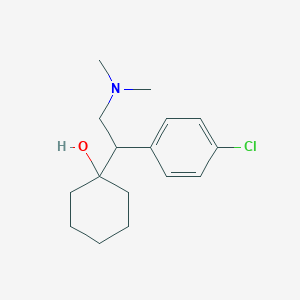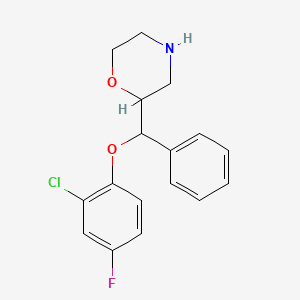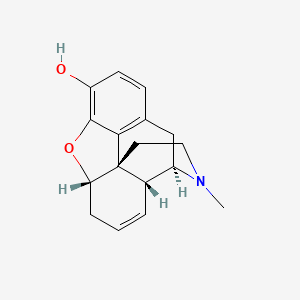![molecular formula C24H16F5NO4 B10793334 (2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10793334.png)
(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple fluorine atoms, a benzo[d][1,3]dioxole core, and a morpholino group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, introduction of fluorine atoms, and attachment of the morpholino group. Common reagents used in these reactions include palladium catalysts, sodium hydride, and various organic solvents such as tetrahydrofuran and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium hydride for deprotonation, and organic solvents like tetrahydrofuran and dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine
- 1-benzo[1,3]dioxol-5-yl derivatives
Uniqueness
Compared to similar compounds, (2,2-bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone stands out due to its multiple fluorine atoms and morpholino group. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H16F5NO4 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[2,2-bis(2,4-difluorophenyl)-6-fluoro-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H16F5NO4/c25-13-1-3-16(19(28)9-13)24(17-4-2-14(26)10-20(17)29)33-21-11-15(18(27)12-22(21)34-24)23(31)30-5-7-32-8-6-30/h1-4,9-12H,5-8H2 |
InChI Key |
IPGGXACUBFSSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B10793261.png)


![1-[1-(3-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793296.png)

![(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793305.png)
![(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-methoxyphenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793309.png)
![(6-Fluoro-2,2-bis(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793315.png)


![1-(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-ylsulfonyl)-4,4-difluoropiperidine](/img/structure/B10793350.png)
![4-[6-Fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine](/img/structure/B10793351.png)
![(6-Chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B10793355.png)
![1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793360.png)
